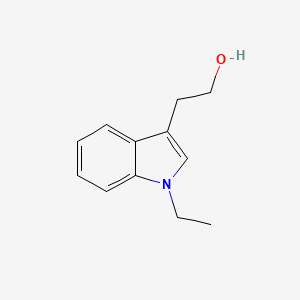

2-(1-Ethyl-1H-indol-3-yl)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

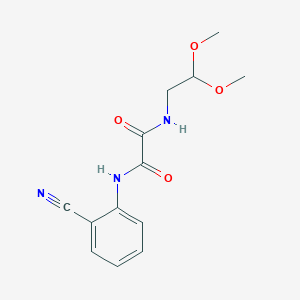

“2-(1-Ethyl-1H-indol-3-yl)-ethanol” is a compound that contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate solvent . An easy synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The molecular packing of the studied compounds is controlled mainly by C–H⋅⋅⋅O hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions .Chemical Reactions Analysis

Indole derivatives have been synthesized for various biological activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the empirical formula, CAS number, molecular weight, and MDL number can be determined .Applications De Recherche Scientifique

Antimicrobial Activity

Research involving compounds structurally related to 2-(1-Ethyl-1H-indol-3-yl)-ethanol has shown potential in antimicrobial applications. A study by Prasad (2017) reported the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, which exhibited antimicrobial activity (Prasad, 2017).

Chemical Synthesis and Reactions

The compound has been used in various chemical synthesis processes. For instance, Rubab et al. (2017) investigated the transformation of 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate, which was then used in further chemical reactions to synthesize derivatives with potential biological activities (Rubab et al., 2017). Additionally, Zhang, Sun, and Yan (2012) described the use of indole, which is structurally similar to 2-(1-Ethyl-1H-indol-3-yl)-ethanol, in a domino reaction for synthesizing functionalized indol-3-yl acrylates (Zhang, Sun, & Yan, 2012).

Pharmacological Screening

In the field of pharmacology, derivatives of 2-(1H-Indol-3-yl)-ethanol have been screened for various biological activities. For instance, Rubab et al. (2017) also evaluated the synthesized derivatives for their antibacterial potentials against different bacterial strains, finding some derivatives to exhibit close activities to standard drugs (Rubab et al., 2017).

Catalytic and Computational Studies

Carvalho et al. (2019) conducted a calorimetric and computational study of 2-(1H-Indol-3-yl)ethanol, deriving its gas-phase standard molar enthalpy of formation, which is vital for understanding its reactivity and stability (Carvalho et al., 2019).

Photochemical Synthesis

Ikeda et al. (1974) explored the photochemical synthesis of derivatives related to 2-(1-Ethyl-1H-indol-3-yl)-ethanol, which indicates its potential in photochemical applications (Ikeda et al., 1974).

Sustainability Metrics

The study of sustainability metrics, as applied to chemical reactions involving compounds like 2-(1-Ethyl-1H-indol-3-yl)-ethanol, has been analyzed to channel chemical research towards long-term societal goals. Patel et al. (2015) emphasized the importance of understanding the strengths and weaknesses of sustainability assessment methods in chemical process development (Patel et al., 2015).

Safety And Hazards

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that indole derivatives could combine broad-spectrum antiviral activity with well-known anti-inflammatory action, which could help to reduce severe respiratory mortality associated with COVID-19 .

Propriétés

IUPAC Name |

2-(1-ethylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIKXVUVZVLBIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethyl-1H-indol-3-yl)-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)